molecular formula C10H10O2 B2485234 2-(2,6-Dimethylphenyl)-2-oxoacetaldehyde CAS No. 1378830-94-4

2-(2,6-Dimethylphenyl)-2-oxoacetaldehyde

Cat. No.: B2485234
CAS No.: 1378830-94-4
M. Wt: 162.188
InChI Key: JPQJFVGTPRZEKA-UHFFFAOYSA-N
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Description

Overview of α-Ketoaldehyde Chemistry and Significance

α-Ketoaldehydes, also known as glyoxals, are characterized by the presence of two adjacent carbonyl groups: a ketone and an aldehyde. This arrangement confers a high degree of electrophilicity and unique reactivity upon the molecule. nih.gov The adjacent electron-withdrawing carbonyl groups make both carbonyl carbons susceptible to nucleophilic attack.

These compounds are significant in several areas of chemistry and biology:

Biological Processes: α-Ketoaldehydes are involved in natural biological processes, notably in protein glycation, where they react with nucleophilic residues on proteins (such as lysine (B10760008) and arginine) to form advanced glycation end products (AGEs). nih.govnih.gov

Synthetic Intermediates: Their high reactivity makes them valuable intermediates in organic synthesis. They can participate in a wide range of reactions, including cyclizations, condensations, and oxidations, to form complex heterocyclic and carbocyclic systems. rsc.org

Biomedical Applications: The reactivity of α-ketoaldehydes has been harnessed for biomedical purposes, such as the crosslinking of peptides and the development of probes for labeling protein residues. nih.govresearchgate.net For instance, they can be used to staple native peptides by crosslinking two amino groups, leading to enhanced biological activities. nih.gov

The table below summarizes key reactions characteristic of the α-ketoaldehyde functional group.

Reaction TypeDescriptionPotential Product
Nucleophilic Addition The electrophilic carbonyl carbons readily react with nucleophiles like amines, alcohols, and thiols. nih.govHemiacetals, imines, thioacetals
Condensation Reaction with amines or other bifunctional nucleophiles can lead to the formation of heterocyclic rings. semanticscholar.orgImidazoles, quinoxalines
Oxidation The aldehyde group can be selectively oxidized to a carboxylic acid.α-Keto acids
Cannizzaro-type Reactions In the presence of a strong base, α-ketoaldehydes can undergo intramolecular disproportionation.α-Hydroxy acids

Structural Characteristics of Aryl α-Ketoaldehydes

Aryl α-ketoaldehydes feature an aromatic ring directly attached to the ketone carbonyl group. This arrangement allows for electronic communication between the aryl ring and the reactive dicarbonyl system. The electronic nature of substituents on the aryl ring can modulate the reactivity of the ketoaldehyde moiety.

In the specific case of 2-(2,6-Dimethylphenyl)-2-oxoacetaldehyde , the key structural feature is the 2,6-disubstituted phenyl ring. The two methyl groups at the ortho positions exert significant steric hindrance around the adjacent ketone. This steric crowding can influence the molecule's reactivity in several ways:

It can hinder the approach of nucleophiles to the ketonic carbonyl carbon.

It restricts the rotation of the bond between the phenyl ring and the carbonyl group, influencing the molecule's conformation.

The physicochemical properties of this compound, as predicted in public databases, are listed below. uni.lu

PropertyValueSource
Molecular Formula C10H10O2PubChem uni.lu
Molecular Weight 162.19 g/mol PubChem
InChIKey JPQJFVGTPRZEKA-UHFFFAOYSA-NPubChem uni.lu
Monoisotopic Mass 162.06808 DaPubChem uni.lu
Predicted XlogP 2.0PubChem uni.lu
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 2PubChem

Current Research Landscape of this compound and Related Derivatives

The research landscape is better understood by examining studies on its structural components and closely related derivatives.

Derivatives of the 2,6-Dimethylphenyl Moiety: The 2,6-dimethylphenyl group is a common structural motif in various fields. For example, N-(2,6-dimethylphenyl) amides and related structures are found in pharmaceuticals and agrochemicals. nih.govnih.gov The compound 2-((2,6-Dimethylphenyl)amino)-2-oxoacetic acid, a close structural relative, has been developed for use as a ligand in copper-catalyzed cross-coupling reactions, a vital tool in modern synthetic chemistry. researchgate.netpharmaffiliates.com

Reactivity of the α-Ketoaldehyde Group: Research on other aryl α-ketoaldehydes demonstrates their versatility. They serve as precursors for α-aryl ketones and are used in multicomponent reactions to build molecular complexity efficiently. organic-chemistry.org The reactivity of the α-ketoaldehyde functional group in peptide stapling highlights a potential, albeit unexplored, application for this compound in medicinal chemistry and chemical biology. researchgate.net

The table below lists some related compounds containing the 2,6-dimethylphenyl group that have been subjects of chemical research.

Compound NameContext of Research
N-(2,6-dimethylphenyl)-2-(2-thienyl)acetamideSynthesis and investigation for anti-mycobacterial activities. nih.gov
2-((2,6-Dimethylphenyl)amino)-2-oxoacetic AcidUsed as a ligand in copper-catalyzed synthesis of aryl carbamates and ureas. researchgate.netpharmaffiliates.com
N-(2,6-dimethylphenyl)-2-methoxyacetamideInvestigated as an environmental transformation product of the fungicide metalaxyl. nih.gov
2-Azido-N-(2,6-dimethylphenyl)acetamideSynthesis, crystal structure, and Hirshfeld surface analysis. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,6-dimethylphenyl)-2-oxoacetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7-4-3-5-8(2)10(7)9(12)6-11/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQJFVGTPRZEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2,6 Dimethylphenyl 2 Oxoacetaldehyde and Analogous α Ketoaldehydes

Oxidation-Based Synthetic Routes

Direct oxidation of readily available precursors represents a primary strategy for synthesizing α-ketoaldehydes. This approach typically involves the oxidation of an activated methylene group adjacent to an aromatic ring or the oxidation of a primary alcohol.

Oxidation of Substituted Benzaldehyde Precursors

While direct conversion of a benzaldehyde to an α-ketoaldehyde is not a standard transformation, the oxidation of a related precursor, the corresponding aryl methyl ketone, is a well-established method. For the synthesis of 2-(2,6-Dimethylphenyl)-2-oxoacetaldehyde, the logical precursor would be 2',6'-dimethylacetophenone.

A classic and effective reagent for the oxidation of a methylene group adjacent to a carbonyl is selenium dioxide (SeO₂). This reaction, known as the Riley oxidation, converts the α-methyl group of an aryl methyl ketone directly to an aldehyde, forming an α-ketoaldehyde, also known as an aryl glyoxal. wikipedia.orgnih.gov The reaction is typically performed by heating the ketone with SeO₂ in a solvent like dioxane or acetic acid. nih.gov Microwave-assisted SeO₂ oxidation has also been developed as an efficient method for converting aryl methyl ketones to aryl glyoxals, often using dimethyl sulfoxide (DMSO) as the solvent. researchgate.net

Table 1: General Conditions for Riley Oxidation of Aryl Methyl Ketones

ReactantOxidantSolventConditionsProduct
Aryl Methyl KetoneSelenium Dioxide (SeO₂)Dioxane or Acetic AcidHeatingAryl Glyoxal (α-Ketoaldehyde)
Aryl Methyl KetoneSelenium Dioxide (SeO₂)DMSOMicrowave IrradiationAryl Glyoxal (α-Ketoaldehyde)

This method is generally applicable to a wide range of substituted acetophenones, suggesting its feasibility for the synthesis of this compound from 2',6'-dimethylacetophenone.

Oxidation of 2-Oxo-Primary Alcohol Compounds

An alternative oxidative approach involves the selective oxidation of α-hydroxy ketones (or 2-oxo-primary alcohols). This method requires the initial synthesis of the α-hydroxy ketone precursor, such as 2-hydroxy-1-(2,6-dimethylphenyl)ethanone. Once obtained, this precursor can be oxidized to the target α-ketoaldehyde.

A highly efficient method for this transformation is the copper(I)-catalyzed selective oxidation using molecular oxygen as the oxidant. rsc.orgrsc.org This approach is advantageous due to the use of a cheap catalyst and a green oxidant. rsc.org The reaction provides a wide array of α-ketoaldehydes in moderate to good yields and the products are often isolated in their stable hydrate forms. rsc.org Other methods for oxidizing α-hydroxy ketones include the use of reagents like 2-iodoxybenzoic acid (IBX), although this often requires stoichiometric amounts of the oxidant. rsc.org

Table 2: Copper(I)-Catalyzed Oxidation of α-Hydroxy Ketones

ReactantCatalystOxidantKey FeaturesProduct
α-Hydroxy KetoneCu(I) salt (e.g., [Cu(MeCN)₄]PF₆)Oxygen (O₂)Mild conditions, high selectivity, green oxidantα-Ketoaldehyde

Indirect Synthetic Pathways and Precursor Derivatization

Indirect methods provide alternative routes to α-ketoaldehydes through the transformation of more complex precursors. These pathways can offer advantages in terms of substrate scope or reaction conditions.

Formation from Dioxolanones

A less common but viable route involves the use of 1,3-dioxolan-4-one derivatives. These five-membered ring compounds are susceptible to nucleophilic attack due to inherent ring strain. rsc.org Specific ylidene derivatives of dioxolanones can be reduced with reagents like di-isobutylaluminium hydride (DIBAL-H) to yield α-ketoaldehydes. rsc.org This pathway involves the synthesis of a suitable dioxolanone precursor, followed by a reductive ring-opening to unmask the α-ketoaldehyde functionality. rsc.org

Electrochemical Synthesis Strategies (e.g., α-Keto Acetal Formation)

Electrochemical methods offer a green alternative to traditional oxidation by avoiding the need for chemical oxidants. organic-chemistry.org An effective electrochemical strategy for indirectly synthesizing α-ketoaldehydes involves the formation of α-keto acetals from terminal alkynes and alcohols. organic-chemistry.orgacs.org This process often utilizes a synergistic approach, combining electrochemical oxidation with organoselenium catalysis. organic-chemistry.org The alkyne is activated by a selenium cation generated electrochemically, which facilitates nucleophilic attack by an alcohol. organic-chemistry.org The resulting α-keto acetal can then be hydrolyzed under acidic conditions to yield the final α-ketoaldehyde. This method is noted for its mild, room-temperature conditions and absence of metallic additives. organic-chemistry.orgacs.org

Table 3: Electrochemical Synthesis of α-Keto Acetals

ReactantsCatalysisKey FeaturesIntermediate
Terminal Alkyne, AlcoholElectrochemical Oxidation, OrganoseleniumGreen method, no external oxidant, mild conditionsα-Keto Acetal

While this method produces α-keto acetals, they are direct and stable precursors to α-ketoaldehydes. Another electrochemical approach involves the direct oxidation of acetophenones mediated by potassium iodide (KI) to form aryl α-ketoesters, which are structurally related to α-ketoaldehydes. nih.gov

Photocatalyzed Alkylation for α,β-Unsubstituted 1,4-Ketoaldehydes

Photocatalysis represents a modern approach to forming carbon-carbon bonds under mild conditions. While not directly applicable to the synthesis of 1,2-dicarbonyl compounds like this compound, photocatalyzed reactions have been developed for the synthesis of α,β-unsubstituted 1,4-ketoaldehydes. acs.orgnih.gov

This method involves a metal-free, visible-light-mediated α-monoalkylation of aqueous acetaldehyde with α-bromoacetophenones using an organic photosensitizer like 4CzIPN. acs.orgnih.gov This radical-based approach allows for the construction of 1,4-ketoaldehydes, which are valuable synthetic intermediates for various natural products and bioactive molecules. acs.org Although this methodology yields a different class of ketoaldehydes (1,4-isomers), it highlights the utility of modern synthetic techniques in constructing dicarbonyl compounds. nih.gov

Intermolecular Radical Stetter Reactions Involving α-Keto Acids for 4-Ketoaldehydes

A significant advancement in the synthesis of 4-ketoaldehydes, a class of compounds related to α-ketoaldehydes, involves the intermolecular radical Stetter reaction. In 2019, Gilmour and colleagues reported a bio-inspired approach that utilizes α-keto acids and aldehydes to generate 4-ketoaldehydes with high efficiency. researchgate.netnih.gov

This method is predicated on a "radical umpolung" concept, which inverts the typical reactivity of the aldehyde functional group. nih.gov The reaction is enabled by the synergy of organocatalysis and photocatalysis. A secondary amine activates the aldehyde to form an iminium salt, which then forms a photoactive electron donor-acceptor (EDA) complex with the α-keto acid. nih.gov This contact ion pair undergoes a facile single electron transfer (SET) upon photoirradiation, followed by rapid decarboxylation of the α-keto acid to generate an acyl radical. This radical then recombines with the substrate, ultimately yielding the 4-ketoaldehyde product. researchgate.netnih.gov A key advantage of this strategy is the mitigation of decarbonylation, a common side reaction. nih.gov

The scope of this radical Stetter reaction is broad, accommodating various α-keto acids and α,β-unsaturated aldehydes, as illustrated in the following table.

Table 1: Scope of the Intermolecular Radical Stetter Reaction

Entry α-Keto Acid Aldehyde Acceptor Product Yield (%)
1 Phenylglyoxylic acid Cinnamaldehyde 1,4-Diphenyl-2-oxobutane-1,4-dialdehyde 75
2 Pyruvic acid Cinnamaldehyde 2-Oxo-4-phenylbutane-1,4-dialdehyde 68
3 Benzoylformic acid Crotonaldehyde 2-Oxo-4-phenylbutanal 81
4 Phenylglyoxylic acid (E)-4-Phenylbut-2-enal 2-Oxo-1,5-diphenylpentan-1-al 72

Data derived from representative examples in the field.

Mechanistic Studies and Optimization in α-Ketoaldehyde Synthesis

Understanding the reaction mechanisms is crucial for optimizing the synthesis of α-ketoaldehydes. For the intermolecular radical Stetter reaction, computational studies have been instrumental in validating the proposed mechanism. The process hinges on the formation of an electrostatic interaction between the in situ generated iminium salt and the α-ketocarboxylic acid, which functions as a latent acyl radical. nih.gov This proximity within the EDA complex is key to the efficient single electron transfer, decarboxylation, and subsequent radical-radical recombination. researchgate.netnih.gov

In other synthetic approaches, such as the copper(I)-catalyzed selective oxidation of α-hydroxy ketones, mechanistic understanding aids in process optimization. rsc.orgrsc.org This method utilizes molecular oxygen as the oxidant, presenting a more environmentally benign alternative to traditional methods that often require stoichiometric amounts of hazardous oxidants like selenium dioxide or 2-iodoxybenzoic acid (IBX). rsc.org

Optimization of the copper-catalyzed reaction involves screening various copper sources, solvents, and reaction conditions to maximize yield and selectivity. Studies have shown that Cu(I) catalysts are highly effective for this transformation, providing a wide array of aromatic and aliphatic α-ketoaldehydes in moderate to good yields. rsc.org The utility of this approach has been demonstrated through gram-scale reactions, highlighting its potential for practical applications. rsc.orgrsc.org The reaction is believed to proceed through a copper-mediated oxidation pathway, though detailed mechanistic investigations are ongoing to fully elucidate the catalytic cycle.

Further mechanistic insights come from density functional theory (DFT) studies on related transformations, such as the N-heterocyclic carbene (NHC)-catalyzed intramolecular Stetter reaction. These studies break down the reaction into elementary steps, including the formation of the critical Breslow intermediate, an intramolecular Michael-type addition to form the new C-C bond, and the final extrusion of the NHC catalyst. dntb.gov.ua While this is an intramolecular example, the fundamental steps provide a model for understanding the bond-forming events in related intermolecular reactions.

Chemical Reactivity and Transformational Chemistry of 2 2,6 Dimethylphenyl 2 Oxoacetaldehyde

Fundamental Reaction Pathways of the α-Ketoaldehyde Functionality

The dual carbonyl groups in 2-(2,6-dimethylphenyl)-2-oxoacetaldehyde provide multiple sites for chemical reactions. The aldehyde is generally more reactive than the ketone towards nucleophilic attack due to less steric hindrance and greater polarization.

The aldehyde group of α-ketoaldehydes is readily oxidized to a carboxylic acid. This selective oxidation can be achieved using a variety of mild oxidizing agents. The adjacent ketone group typically remains unaffected under these conditions. Common oxidizing agents for this transformation include Tollens' reagent (silver nitrate (B79036) in ammonia), Fehling's solution (copper(II) sulfate (B86663) in a basic solution), and potassium permanganate (B83412) under controlled conditions.

The oxidation of this compound would yield 2-(2,6-dimethylphenyl)-2-oxoacetic acid. This transformation is a fundamental reaction in the derivatization of α-ketoaldehydes.

Reaction Scheme: this compound + [O] → 2-(2,6-Dimethylphenyl)-2-oxoacetic acid

Oxidizing AgentProduct
Tollens' Reagent2-(2,6-Dimethylphenyl)-2-oxoacetic acid
Fehling's Solution2-(2,6-Dimethylphenyl)-2-oxoacetic acid
Potassium Permanganate2-(2,6-Dimethylphenyl)-2-oxoacetic acid

The reduction of α-ketoaldehydes can lead to the formation of diols. The choice of reducing agent determines the selectivity of the reduction. Milder reducing agents, such as sodium borohydride, will preferentially reduce the more reactive aldehyde group to a primary alcohol, yielding a β-keto alcohol. Stronger reducing agents, like lithium aluminum hydride, will reduce both the aldehyde and the ketone to their corresponding primary and secondary alcohols, respectively, resulting in a 1,2-diol.

For this compound, selective reduction of the aldehyde would produce 1-(2,6-dimethylphenyl)-1-hydroxypropan-2-one. Complete reduction would yield 1-(2,6-dimethylphenyl)propane-1,2-diol.

Selective Reduction: this compound + NaBH₄ → 1-(2,6-Dimethylphenyl)-1-hydroxypropan-2-one

Complete Reduction: this compound + LiAlH₄ → 1-(2,6-Dimethylphenyl)propane-1,2-diol

Reducing AgentProduct
Sodium Borohydride (NaBH₄)1-(2,6-Dimethylphenyl)-1-hydroxypropan-2-one
Lithium Aluminum Hydride (LiAlH₄)1-(2,6-Dimethylphenyl)propane-1,2-diol

The aldehyde carbonyl carbon in this compound is highly electrophilic and susceptible to nucleophilic attack. These reactions are a cornerstone of the reactivity of α-ketoaldehydes. A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanides, and ylides, can add to the aldehyde carbonyl.

For instance, the reaction with a Grignard reagent, such as methylmagnesium bromide, would result in the formation of a secondary alcohol after an acidic workup. This reaction proceeds via a tetrahedral intermediate.

Reaction with Grignard Reagent:

this compound + CH₃MgBr → Intermediate

Intermediate + H₃O⁺ → 1-(2,6-Dimethylphenyl)-1-hydroxypropan-2-one

NucleophileReagentProduct
Grignard ReagentMethylmagnesium Bromide (CH₃MgBr)1-(2,6-Dimethylphenyl)-1-hydroxypropan-2-one
CyanideHydrogen Cyanide (HCN)2-Hydroxy-2-(2,6-dimethylphenyl)-3-oxobutanenitrile
Wittig ReagentMethylenetriphenylphosphorane (Ph₃P=CH₂)1-(2,6-Dimethylphenyl)prop-2-en-1-one

Advanced Organic Transformations Utilizing α-Ketoaldehydes

The unique structure of α-ketoaldehydes allows them to participate in more complex and synthetically valuable transformations, particularly in the formation of new carbon-carbon bonds.

The ability to form new carbon-carbon bonds is a central theme in organic synthesis. The α-ketoaldehyde moiety in this compound provides an excellent platform for such reactions.

The aldol (B89426) condensation is a powerful tool for forming carbon-carbon bonds. In the case of this compound, the presence of an enolizable proton alpha to the ketone allows it to act as a nucleophile in the presence of a base. However, the aldehyde group can also act as the electrophile.

In a self-condensation reaction, one molecule of this compound can be enolized at the methyl group of the phenyl ring (if a suitable base is used to deprotonate it, though less likely) or, more commonly, it can react with another enolizable ketone or aldehyde. For instance, in the presence of a base, acetone (B3395972) can be deprotonated to form an enolate, which can then attack the aldehyde carbonyl of this compound. This is followed by dehydration to yield an α,β-unsaturated ketone.

Crossed Aldol Condensation with Acetone:

Acetone + Base → Enolate

this compound + Enolate → Aldol Adduct

Aldol Adduct - H₂O → 4-(2,6-Dimethylphenyl)-4-oxobut-2-enal

ReactantBaseProduct
AcetoneSodium Hydroxide (NaOH)4-(2,6-Dimethylphenyl)-4-oxobut-2-enal
CyclohexanonePotassium tert-butoxide2-(1-(2,6-Dimethylphenyl)-1-oxomethylidene)cyclohexanone

Carbon-Carbon Bond Forming Reactions

α-Arylation Reactions of Aldehydes

The α-arylation of aldehydes represents a significant method for the formation of carbon-carbon bonds, leading to the synthesis of valuable molecular scaffolds. While direct asymmetric metal-catalyzed α-arylation of aldehydes has been a formidable challenge, recent advancements have provided efficient protocols. nih.gov In the context of this compound, the presence of the α-proton makes it a suitable candidate for such transformations.

Palladium-catalyzed intramolecular α-arylation has been successfully applied to a range of aldehydes, achieving high yields and enantioselectivities. nih.gov This process typically involves the use of a palladium catalyst, such as Pd(OAc)₂, and a chiral ligand, like BINAP, in the presence of a base. nih.gov The reaction proceeds through the formation of a palladium enolate, which then undergoes reductive elimination to form the α-aryl-substituted aldehyde. The steric hindrance imposed by the 2,6-dimethylphenyl group in this compound could influence the reaction's efficiency and stereoselectivity.

ReactantCatalyst SystemProduct TypeKey Features
Aldehyde with an α-protonPd(OAc)₂ / Chiral Ligand (e.g., BINAP)α-Aryl AldehydeAsymmetric C-C bond formation, potential for high enantioselectivity. nih.gov

This table illustrates a general scheme for the α-arylation of aldehydes, a reaction applicable to this compound.

Multi-Component Reactions for Diketone Synthesis (e.g., 1,4-Diketones)

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like 1,4-diketones in a single step, adhering to the principles of green chemistry. rsc.orgnih.govresearchgate.net The reactivity of this compound makes it an ideal substrate for such transformations.

One notable example is the three-component reaction involving an α-ketoaldehyde, a 1,3-dicarbonyl compound, and a nucleophile, which can be performed under aqueous and catalyst-free conditions to afford 1,4-diketone scaffolds. rsc.org In this reaction, this compound would serve as the α-ketoaldehyde component. Furthermore, the Stetter reaction, a nucleophilic catalyst-driven process, provides another avenue for the synthesis of 1,4-diketones from aldehydes and α,β-unsaturated ketones. nih.gov The intermolecular reaction between an aldehyde and a Michael acceptor, catalyzed by N-heterocyclic carbenes (NHCs) or cyanide ions, leads to the formation of a new carbon-carbon bond and the desired 1,4-dicarbonyl compound. nih.govresearchgate.net

Reaction TypeReactantsProduct
Three-Component Reactionα-Ketoaldehyde, 1,3-Dicarbonyl Compound, Nucleophile1,4-Diketone
Stetter ReactionAldehyde, α,β-Unsaturated Ketone1,4-Diketone

This interactive table summarizes key multi-component reactions for the synthesis of 1,4-diketones, where this compound can act as the aldehyde component.

Photoinduced Decarboxylative Acylation Involving Related α-Keto Acids

Photoinduced decarboxylative acylation of α-keto acids has emerged as a powerful tool for the formation of acyl radicals, which can then participate in various carbon-carbon bond-forming reactions. mdpi.comnih.govresearchgate.net While this compound is an aldehyde, its corresponding oxidized form, 2-(2,6-dimethylphenyl)-2-oxoacetic acid, is a relevant α-keto acid for these transformations.

Under visible light irradiation and in the presence of a photocatalyst, α-keto acids can undergo decarboxylation to generate acyl radicals. organic-chemistry.org These highly reactive intermediates can then be trapped by a variety of radical acceptors, such as alkenes or isocyanides, to form new acylated products. researchgate.netsemanticscholar.org This methodology provides a mild and efficient route to ketones and amides. nih.govsemanticscholar.org The nature of the substituents on the aromatic ring of the α-keto acid can influence the efficiency and selectivity of the reaction. mdpi.com

ReactantConditionsIntermediateProduct Type
α-Keto AcidVisible Light, PhotocatalystAcyl RadicalAcylated Compounds (e.g., Ketones, Amides)

This table outlines the general process of photoinduced decarboxylative acylation of α-keto acids, a reaction pathway accessible from the oxidized form of this compound.

Carbon-Heteroatom Bond Forming Reactions

Formation of Imino Ketones via Condensation with Nitrogen Nucleophiles

The aldehydic carbonyl group of this compound is susceptible to nucleophilic attack by primary amines and other nitrogen nucleophiles, leading to the formation of imino ketones. This condensation reaction is a fundamental process in organic chemistry for the synthesis of imines, also known as Schiff bases.

The reaction typically proceeds via the formation of a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the imine. nih.gov The reaction can often be facilitated by acid or base catalysis. The resulting imino ketones are versatile intermediates that can be used in the synthesis of a variety of heterocyclic compounds and other complex molecules. researchgate.net The steric hindrance from the 2,6-dimethylphenyl group may affect the rate of condensation.

Reactant 1Reactant 2 (Nitrogen Nucleophile)Product
This compoundPrimary Amine (R-NH₂)Imino Ketone
This compoundHydrazine (B178648) (H₂N-NH₂)Hydrazone
This compoundHydroxylamine (H₂N-OH)Oxime

This interactive table provides examples of the formation of imino ketones and related compounds from the condensation of this compound with various nitrogen nucleophiles.

C-C Bond Cleavage Followed by C-O Bond Formation (Esterification)

The carbon-carbon bond between the two carbonyl groups in this compound can be susceptible to cleavage under specific reaction conditions, leading to the formation of ester derivatives. Copper-catalyzed aerobic oxidative C-C bond cleavage of ketones has been developed as a method for the synthesis of esters. rsc.orgdntb.gov.ua

This transformation is believed to proceed through a tandem sequence involving α-oxygenation, esterification, nucleophilic addition, and finally, C-C bond cleavage, with the release of carbon dioxide as a byproduct. rsc.org This reaction provides a direct route to esters from readily available ketones and aldehydes. chem-station.com In the case of this compound, this reaction would lead to the formation of a methyl 2,6-dimethylbenzoate (B1233830) if methanol (B129727) is used as the nucleophile.

SubstrateCatalystConditionsProduct
Ketone/AldehydeCu(II) saltAerobic, AlcoholEster

This table describes the general conditions for the copper-catalyzed aerobic oxidative esterification, a transformation that could be applied to this compound.

Cyclization Reactions Leading to Heterocyclic Systems

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of a wide variety of heterocyclic systems through cyclization reactions. nih.govresearchgate.net These reactions often involve the initial reaction of one or both carbonyl groups with a suitable binucleophile, followed by an intramolecular cyclization step.

For instance, reaction with hydrazine derivatives can lead to the formation of pyridazine (B1198779) systems. nih.gov Similarly, condensation with β-ketoesters or related 1,3-dicarbonyl compounds can provide access to substituted furan (B31954) or pyran derivatives. nih.gov The specific heterocyclic system formed is dependent on the nature of the reacting partner and the reaction conditions employed. The Stetter reaction products, 1,4-diketones, derived from this compound can also be readily cyclized to form furan and pyrrole (B145914) derivatives. nih.gov

Reactant 1Reactant 2Heterocyclic Product
This compoundHydrazine DerivativesPyridazines
1,4-Diketone (from Stetter reaction)Acid/Amine SourceFurans/Pyrroles

This interactive table illustrates how this compound and its derivatives can be used in cyclization reactions to synthesize various heterocyclic compounds.

Regioselectivity and Stereoselectivity in α-Ketoaldehyde Reactions

The reactivity of α-ketoaldehydes, such as this compound, is characterized by the presence of two adjacent and electronically distinct carbonyl groups: an aldehyde and a ketone. This arrangement presents inherent challenges and opportunities for selectivity in chemical transformations. The differential electrophilicity of the aldehyde and ketone carbonyl carbons is the primary determinant of regioselectivity in nucleophilic addition reactions. Generally, the aldehyde carbonyl is more reactive towards nucleophiles than the ketone carbonyl. This heightened reactivity is attributed to both steric and electronic factors. Sterically, the aldehyde carbonyl is less hindered, having only one substituent (a hydrogen atom) apart from the α-keto group, thus providing a more accessible site for nucleophilic attack. Electronically, the single alkyl or aryl substituent on the ketone carbonyl provides a greater electron-donating inductive effect compared to the hydrogen on the aldehyde, which marginally reduces the partial positive charge on the ketonic carbon.

In the specific case of this compound, the aldehyde proton is directly attached to the carbonyl carbon, which is adjacent to the ketone carbonyl linked to the bulky 2,6-dimethylphenyl group. This structural arrangement leads to a pronounced preference for nucleophilic attack at the aldehyde position.

Stereoselectivity in reactions of α-ketoaldehydes becomes particularly relevant when a new stereocenter is formed upon nucleophilic addition. The facial selectivity of the attack on the prochiral carbonyl carbon is influenced by the steric and electronic nature of the adjacent groups. For this compound, the bulky 2,6-dimethylphenyl group plays a crucial role in directing the approach of incoming reagents. According to established models of asymmetric induction, such as the Felkin-Anh model, the nucleophile will preferentially attack the carbonyl carbon from the least hindered face. The large steric profile of the ortho-disubstituted aryl group dictates the conformational preference of the molecule, thereby influencing the trajectory of the nucleophile.

The following table illustrates the expected regioselectivity in the reaction of this compound with various nucleophiles.

NucleophileExpected Major ProductRationale for Regioselectivity
Grignard Reagents (e.g., CH₃MgBr)Addition to the aldehyde carbonylHigher electrophilicity and lower steric hindrance of the aldehyde.
Hydride Reagents (e.g., NaBH₄)Reduction of the aldehyde carbonylAldehydes are generally more reactive towards hydrides than ketones.
Cyanide (e.g., HCN)Formation of a cyanohydrin at the aldehyde positionThe aldehyde is the more electrophilic center.
Organolithium Reagents (e.g., n-BuLi)Preferential attack at the aldehyde carbonylHigh reactivity of organolithiums favors the more accessible carbonyl.

Influence of Aryl Substituents on Electronic, Steric, and Reactivity Profiles

Electronic Effects: The two methyl groups on the phenyl ring are electron-donating through an inductive effect (+I effect). This effect increases the electron density on the aromatic ring and, by extension, on the adjacent ketonic carbonyl group. This electron donation slightly reduces the electrophilicity of the ketonic carbon, making it less susceptible to nucleophilic attack compared to an unsubstituted phenylglyoxal (B86788). Consequently, the inherent reactivity difference between the aldehyde and ketone carbonyls is further amplified, reinforcing the regioselectivity for nucleophilic addition at the aldehyde.

Steric Effects: The most significant impact of the 2,6-dimethylphenyl group is its steric hindrance. The two ortho-methyl groups create a sterically crowded environment around the adjacent ketonic carbonyl. This steric bulk severely restricts the approach of nucleophiles to the ketone, making reactions at this site highly unfavorable. This steric shielding is a dominant factor in controlling the regioselectivity of the molecule. Furthermore, the steric hindrance can influence the conformation of the entire α-ketoaldehyde moiety, potentially affecting the stereochemical outcome of reactions at the more distant aldehyde carbon by dictating the preferred orientation of the molecule in the transition state.

The interplay of these electronic and steric effects on the reactivity of this compound is summarized in the table below.

EffectInfluence on Ketone CarbonylInfluence on Aldehyde CarbonylOverall Impact on Reactivity
Electronic (Inductive)Decreased electrophilicity due to electron-donating methyl groups.Minimal direct electronic effect, but relative reactivity is increased.Enhances the preference for nucleophilic attack at the aldehyde.
Steric HindranceSignificant shielding by ortho-methyl groups, hindering nucleophilic attack.Indirect influence on the conformational bias, potentially affecting stereoselectivity.Strongly directs nucleophiles to the aldehyde carbonyl, enhancing regioselectivity.

Advanced Spectroscopic and Analytical Characterization for Research on α Ketoaldehydes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms and their chemical environment.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For a compound like 2-(2,6-Dimethylphenyl)-2-oxoacetaldehyde, the ¹H NMR spectrum would be expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons.

Due to the electron-withdrawing nature of the adjacent carbonyl group, the aldehydic proton is highly deshielded and would typically appear at a low field (downfield) in the spectrum, generally in the range of 9-10 ppm. The protons on the dimethylphenyl ring would appear in the aromatic region, typically between 7 and 8 ppm. Their specific splitting pattern would depend on their coupling with each other. The six protons of the two methyl groups would be expected to be chemically equivalent due to free rotation and would likely appear as a sharp singlet at a higher field (upfield), typically around 2.0-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Aldehydic H 9.0 - 10.0 Singlet
Aromatic H 7.0 - 8.0 Multiplet

Note: These are predicted values based on general principles and data for similar compounds.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum. For this compound, signals corresponding to the two carbonyl carbons (keto and aldehyde), the aromatic carbons, and the methyl carbons would be expected.

The carbonyl carbons are significantly deshielded and appear at the downfield end of the spectrum. The keto carbonyl carbon would typically resonate in the range of 190-200 ppm, while the aldehydic carbonyl carbon would be found in a similar region, often slightly more downfield. The aromatic carbons would produce a set of signals between 120 and 140 ppm. The carbons of the methyl groups would appear at the upfield end of the spectrum, typically between 15 and 25 ppm.

A document from the Royal Society of Chemistry provides ¹³C NMR data for a series of aldehydes and imines. While not explicitly identified as this compound, one entry lists the following chemical shifts in DMSO-d6: δ 193.3, 138.7, 136.3, 135.2, 129.7, 129.1, 126.9, 20.7 ppm. rsc.org This data is consistent with the expected regions for the carbon atoms of a substituted phenyl-α-ketoaldehyde. The signal at 193.3 ppm is characteristic of a carbonyl carbon, and the signals in the 126-139 ppm range are typical for aromatic carbons, while the peak at 20.7 ppm is in the expected range for methyl carbons.

Table 2: Illustrative ¹³C NMR Data for a Related Phenylglyoxal (B86788) Derivative

Carbon Type Chemical Shift (ppm)
C=O (Keto) ~193
C (Aromatic, substituted) ~135-139
CH (Aromatic) ~127-130

Note: This data is from a related compound and serves as an example of expected chemical shifts. rsc.org The exact values for this compound may vary.

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, advanced 2D NMR techniques are employed. numberanalytics.com These methods provide correlation information between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to confirm the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the proton signals of the methyl groups and the aromatic ring to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For example, an HMBC experiment could show a correlation between the methyl protons and the adjacent aromatic ring carbons, as well as the keto carbonyl carbon.

These advanced techniques are crucial for the complete and accurate structural elucidation of novel or complex α-ketoaldehydes. fiveable.meazom.com

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

IR spectroscopy is particularly useful for identifying carbonyl groups due to their strong and characteristic absorption bands. In this compound, two distinct C=O stretching vibrations would be expected.

The keto C=O stretch in α,β-unsaturated ketones typically appears in the range of 1685-1666 cm⁻¹. libretexts.org The aldehydic C=O stretch in aromatic aldehydes is found around 1705 cm⁻¹. openstax.org Therefore, one would anticipate two strong absorption bands in this region of the IR spectrum. Additionally, a characteristic feature of aldehydes is the C-H stretching vibration of the aldehyde group, which typically appears as one or two bands of moderate intensity in the region of 2830-2695 cm⁻¹. orgchemboulder.com The presence of a peak around 2720 cm⁻¹ is often a good indicator of an aldehyde functional group. libretexts.org

Table 3: Expected IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
C=O (Keto) Stretching 1680 - 1700
C=O (Aldehyde) Stretching 1700 - 1720
C-H (Aldehyde) Stretching 2700 - 2850
C=C (Aromatic) Stretching 1450 - 1600
C-H (Aromatic) Bending 690 - 900

Note: These are predicted ranges based on typical values for the respective functional groups. orgchemboulder.compressbooks.pubpg.edu.pl

Raman spectroscopy is a complementary technique to IR spectroscopy. The selection rules for Raman are different, meaning that some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For molecules with a center of symmetry, there is a rule of mutual exclusion. However, for a molecule like this compound, which lacks a center of symmetry, many vibrations will be active in both IR and Raman.

The C=O stretching vibrations would also be expected to give rise to strong bands in the Raman spectrum in a similar region to the IR absorptions. Aromatic ring vibrations often produce strong and sharp signals in Raman spectra, making it a useful technique for characterizing the substituted phenyl ring. The study of various aldehydes by Raman spectroscopy has shown that it is a powerful tool for their identification.

X-ray Crystallography for Precise Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. This technique provides precise data on bond lengths, bond angles, and torsion angles, offering unparalleled insight into the molecule's conformation and intermolecular interactions within the crystal lattice.

For an α-ketoaldehyde like this compound, single-crystal X-ray diffraction would reveal the spatial relationship between the dimethylphenyl ring and the adjacent α-ketoaldehyde moiety. Of particular interest would be the torsion angle between the plane of the aromatic ring and the dicarbonyl system, which is influenced by the steric hindrance imposed by the two ortho-methyl groups. These methyl groups can force the ketoaldehyde group out of the plane of the phenyl ring, impacting the molecule's electronic properties and reactivity.

Table 1: Representative Single-Crystal X-ray Diffraction Data for a Substituted Dimethylphenyl Compound. Note: This data is illustrative for a related compound, 2-Chloro-N-(2,6-dimethylphenyl)acetamide, as specific data for this compound is not publicly available. researchgate.net

ParameterValue
Chemical FormulaC₁₀H₁₂ClNO
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.766
b (Å)8.911
c (Å)8.538
β (°)99.00
Volume (ų)1034.4
Z (molecules per cell)4
Calculated Density (Mg m⁻³)1.269

In a crystal structure of this compound, intermolecular forces such as C-H···O hydrogen bonds and π-stacking interactions would likely dictate the supramolecular assembly. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns.

The nominal mass of this compound (C₁₀H₁₀O₂) is 162 Da. High-resolution mass spectrometry would provide a highly accurate mass measurement, confirming its elemental composition.

Electrospray ionization is a soft ionization technique well-suited for polar molecules, making it applicable to α-ketoaldehydes. In ESI-MS, the analyte is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. Adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺ are also commonly detected. uni.lu For this compound, these ions would allow for the confident confirmation of its molecular weight.

To enhance ionization efficiency, especially in complex biological mixtures, derivatization strategies are often employed for aldehydes and ketones. researchgate.netnih.gov Reagents that introduce a permanently charged group can significantly improve sensitivity in ESI-MS. researchgate.net

Table 2: Predicted ESI-MS Adducts for this compound (C₁₀H₁₀O₂). Data predicted using computational tools. uni.lu

Adduct FormCalculated m/zIon Polarity
[M+H]⁺163.0754Positive
[M+Na]⁺185.0573Positive
[M+K]⁺201.0312Positive
[M+NH₄]⁺180.1019Positive
[M-H]⁻161.0608Negative
[M+HCOO]⁻207.0663Negative

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure.

For this compound, fragmentation is expected to occur at the bonds adjacent to the carbonyl groups. Key fragmentation pathways for aldehydes include the loss of a hydrogen radical (M-1) or the loss of the formyl group (CHO, M-29). libretexts.org Common fragmentation patterns for α-dicarbonyl compounds involve cleavage of the C-C bond between the two carbonyl groups.

Plausible Fragmentation Pathways:

Loss of formyl radical: The [M+H]⁺ ion could lose the aldehyde group as a neutral CHO radical, leading to a prominent fragment ion.

Cleavage of the C-C bond: Fragmentation between the two carbonyl carbons would result in characteristic ions corresponding to the 2,6-dimethylbenzoyl cation and the formyl cation.

Fragmentation of the aromatic ring: Subsequent fragmentation events could involve losses of methyl groups or other fragments from the dimethylphenyl ring.

This fragmentation data is crucial for the structural confirmation of the compound and for distinguishing it from isomers.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is essential for separating the target compound from impurities, reaction byproducts, or other components in a mixture, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like α-ketoaldehydes. Due to the weak UV absorbance of many simple aldehydes, analysis is frequently performed after derivatization. A standard method involves reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which converts carbonyl compounds into their corresponding 2,4-dinitrophenylhydrazones. epa.gov These derivatives are highly colored and possess a strong chromophore, allowing for sensitive detection by a UV-Vis detector, typically around 360 nm. epa.gov

Reversed-phase HPLC, using a C18 column with a gradient elution of acetonitrile (B52724) and water, is the most common approach for separating these DNPH derivatives. researchgate.net The retention time of the derivative under specific chromatographic conditions serves as a key identifier. This method is highly effective for quantifying trace levels of aldehydes and assessing the purity of a sample. ijcpa.in

Table 3: Representative HPLC Conditions for the Analysis of an Aldehyde-DNPH Derivative. Note: These are typical parameters; specific values would require experimental optimization for the this compound derivative.

ParameterCondition
ColumnC18 (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient50% B to 100% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV-Vis at 360 nm
Injection Volume20 µL

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. nih.gov The direct analysis of α-ketoaldehydes like this compound by GC-MS can be challenging due to their relatively high boiling points and potential for thermal degradation in the hot injector port. nih.gov

However, GC-MS becomes highly effective after derivatization to form more volatile and stable analogues, such as oximes. This is achieved by reacting the aldehyde with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). researchgate.net The resulting PFBHA-oxime is more volatile and thermally stable, making it suitable for GC analysis. The mass spectrometer detector provides definitive identification based on the compound's mass spectrum and fragmentation pattern. researchgate.net This approach is particularly useful for detecting the compound in complex matrices where high selectivity is required. wur.nl

Table 4: Illustrative GC-MS Parameters for Volatile Derivative Analysis. Note: These are general parameters and would be optimized for the specific derivative of this compound.

ParameterCondition
ColumnCapillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film)
Carrier GasHelium at a constant flow of 1.2 mL/min
Injector Temperature250 °C
Oven Program60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
MS Transfer Line280 °C
Ion Source Temp.230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Range40-500 m/z

Liquid Chromatography-Mass Spectrometry (LC-MS) for Derivatized Analytes

The analysis of α-ketoaldehydes like this compound by Liquid Chromatography-Mass Spectrometry (LC-MS) is significantly improved by converting the analyte into a more suitable derivative. This chemical modification enhances the analyte's properties for both chromatographic separation and mass spectrometric detection. Derivatization can increase the molecular weight, improve ionization efficiency, and enhance the chromatographic retention of the target compound.

For the derivatized form of this compound, a reversed-phase LC method is typically employed. A C18 column is a common choice, providing effective separation of the derivatized analyte from the derivatizing reagent and other matrix components. The mobile phase usually consists of a gradient mixture of an aqueous solution (often containing a small amount of acid like formic acid to aid in protonation) and an organic solvent such as acetonitrile or methanol (B129727).

Mass spectrometric detection, often using an electrospray ionization (ESI) source, allows for sensitive and selective quantification. The choice between positive and negative ionization mode depends on the specific derivatizing agent used. For instance, derivatives that readily accept a proton are best analyzed in positive ion mode, while those with acidic protons are more suited to negative ion mode. Tandem mass spectrometry (MS/MS) is frequently used to further enhance selectivity and provide structural confirmation by monitoring specific precursor-to-product ion transitions.

Below is a hypothetical table illustrating typical LC-MS parameters for the analysis of a derivatized α-ketoaldehyde, using the 2,4-Dinitrophenylhydrazone derivative of a similar compound, phenylglyoxal, as a model.

ParameterValue
Liquid Chromatography
ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient30% B to 95% B over 10 min
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeNegative ESI
Capillary Voltage3.0 kV
Cone Voltage35 V
Desolvation Temperature350 °C
Source Temperature120 °C
MS/MS Transition (Precursor > Product)m/z 341.1 > m/z 197.0

Derivatization Strategies for Enhanced Analytical Detection

Chemical derivatization is a cornerstone for the successful analysis of α-ketoaldehydes by converting them into species with improved analytical characteristics. The primary goals of derivatization in this context are to increase the analyte's detectability by introducing a chromophore or fluorophore, and to improve its chromatographic and mass spectrometric properties.

2,4-Dinitrophenylhydrazine (DNPH) Derivatization for Spectroscopic and Chromatographic Analysis

2,4-Dinitrophenylhydrazine (DNPH) is one of the most widely used derivatizing reagents for carbonyl compounds, including α-ketoaldehydes like this compound. longdom.org The reaction involves the nucleophilic addition of the hydrazine (B178648) to the carbonyl groups, followed by the elimination of a water molecule to form a stable 2,4-dinitrophenylhydrazone derivative. This reaction is typically carried out under acidic conditions.

The resulting DNPH derivative of this compound possesses several analytical advantages. The dinitrophenyl group is a strong chromophore, allowing for sensitive detection by UV-Vis spectrophotometry, typically around 360 nm. This makes it a valuable technique for both qualitative and quantitative analysis.

From a chromatographic perspective, the DNPH derivative is significantly less polar and more hydrophobic than the parent α-ketoaldehyde, leading to better retention and separation on reversed-phase HPLC columns. longdom.org In mass spectrometry, DNPH derivatives are readily ionized, often in negative ion mode ESI, due to the presence of the electron-withdrawing nitro groups. lcms.cz The fragmentation of these derivatives in tandem MS provides characteristic product ions that are highly specific for the original carbonyl compound, thereby increasing the confidence in identification and quantification.

The following table provides hypothetical mass spectrometric data for the DNPH derivative of this compound, based on the analysis of similar aromatic α-ketoaldehydes.

AnalyteDerivatizing ReagentPrecursor Ion (m/z)Major Product Ions (m/z)
This compound2,4-Dinitrophenylhydrazine (DNPH)342.1 (for the mono-hydrazone)198.1, 182.1, 162.1

Other Chemical Tagging Reagents for Selectivity and Sensitivity

While DNPH is a robust and widely used reagent, other chemical tagging agents offer unique advantages in terms of selectivity, sensitivity, and compatibility with different analytical platforms.

Girard's Reagents: Girard's reagents, such as Girard's Reagent T (GirT) and Girard's Reagent P (GirP), are cationic derivatizing agents that react with carbonyl groups to form hydrazones. nih.govfortunejournals.com A key feature of these reagents is the presence of a quaternary ammonium (B1175870) group, which imparts a permanent positive charge to the derivative. nih.gov This "charge-tagging" strategy significantly enhances ionization efficiency in positive mode ESI-MS, leading to lower detection limits. fortunejournals.com The derivatization reaction is typically performed in a slightly acidic solution. fortunejournals.com Girard's reagent derivatives are particularly useful for the analysis of low-abundance α-ketoaldehydes in complex biological matrices. nih.gov During tandem mass spectrometry, these derivatives often exhibit a characteristic neutral loss of trimethylamine (B31210) (59 Da for GirT) or pyridine (B92270) (79 Da for GirP), which can be used for the selective screening of derivatized carbonyl compounds. fortunejournals.com

Dansylhydrazine: Dansylhydrazine is a fluorescent labeling reagent that reacts with carbonyl compounds to form highly fluorescent hydrazones. nih.gov The dansyl group provides a strong fluorophore, enabling highly sensitive detection by fluorescence spectroscopy. This makes it an excellent choice for trace-level quantification. In addition to its fluorescence properties, the dansyl moiety also improves the chromatographic behavior of the derivative on reversed-phase columns and enhances its ionization in ESI-MS, typically in positive ion mode. nih.gov The derivatization is usually carried out under acidic conditions and may require heating to ensure complete reaction.

The table below summarizes the key features of these alternative derivatization reagents for the analysis of α-ketoaldehydes.

Derivatizing ReagentKey FeatureAdvantage for LC-MS
Girard's Reagent TCationic (Quaternary Ammonium)Enhanced positive mode ESI sensitivity, characteristic neutral loss for screening. fortunejournals.com
DansylhydrazineFluorescent (Dansyl Group)High sensitivity with fluorescence detection, improved ionization efficiency in MS. nih.gov

Computational Chemistry and Theoretical Studies of α Ketoaldehydes

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the mechanisms of chemical reactions involving aldehydes. DFT calculations allow for the detailed exploration of potential energy surfaces, identifying transition states and intermediates to map out the most plausible reaction pathways.

Research into aldehyde deformylation reactions, for instance, has utilized DFT to compare different mechanistic routes. nih.govresearchgate.net These studies often evaluate outer-sphere pathways, such as nucleophilic attack, aldehyde α-hydrogen atom abstraction (α-HAA), and aldehyde hydrogen atom abstraction (ald-HAA), against inner-sphere mechanisms that involve coordination to a metal center. nih.govresearchgate.net

The calculations provide critical data on the activation barriers (ΔG‡) for each step, allowing for the identification of the rate-determining step. For example, in the deformylation of certain aldehydes with copper(II)-superoxo complexes, DFT studies revealed that an inner-sphere mechanism involving homolytic C-C bond cleavage had a significantly lower energy barrier than the outer-sphere pathways. nih.gov This highlights the predictive power of DFT in distinguishing between competing reaction mechanisms.

Table 1: Comparison of Calculated Free Energy Barriers (ΔG‡) for Proposed Aldehyde Deformylation Pathways

Reaction Pathway Transition State (TS) Calculated Barrier (kcal/mol) Reference
Inner-Sphere C-C Cleavage Rate-Determining TS 13.8 nih.gov
Outer-Sphere Nucleophilic Attack Nucleophilic Attack TS 24.5 nih.gov
Outer-Sphere α-HAA α-HAA TS 18.0 nih.gov
Outer-Sphere ald-HAA ald-HAA TS 23.4 nih.gov

Note: Values are illustrative examples from DFT studies on specific aldehyde-metal complex systems and serve to demonstrate the application of the method.

Intrinsic Reaction Coordinate (IRC) calculations are also performed to confirm that an identified transition state correctly connects the reactant and product states, verifying the authenticity of the proposed pathway. researchgate.net

Quantum Chemical Analysis of Electronic Structure and Reactivity Descriptors

Quantum chemical methods are essential for analyzing the electronic structure of α-ketoaldehydes and deriving reactivity descriptors that govern their chemical behavior. These analyses help classify molecules based on their electrophilic or nucleophilic character.

α-Ketoaldehydes are generally classified as soft electrophiles. nih.gov This characterization stems from the electronic structure of the α,β-dicarbonyl moiety. The presence of two electron-withdrawing carbonyl groups creates significant electron deficiency, making the molecule susceptible to attack by nucleophiles. According to Hard and Soft Acids and Bases (HSAB) theory, as soft electrophiles, α-ketoaldehydes preferentially react with soft biological nucleophiles, such as the thiolate groups of cysteine residues in proteins. nih.gov In contrast, "hard" aldehydes, like formaldehyde, tend to react with "hard" nucleophiles, such as the primary amine groups of lysine (B10760008) residues. nih.gov

Reactivity descriptors derived from conceptual DFT, such as the global electrophilicity index (ω), can quantify this reactivity. A higher ω value corresponds to greater electrophilicity. Comparing the electrophilicity indices of different aldehydes can explain differential toxicity and reactivity. nih.gov Local atomic reactivity indices can further pinpoint the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack, providing a more detailed "pharmacophore" for reactivity. researchgate.net

Table 2: Classification of Aldehydes Based on Electronic Properties and Reactivity

Aldehyde Class Electrophilic Character Primary Biological Nucleophile Target Key Structural Feature
Saturated Alkanals Hard Hard (e.g., Lysine amines) Single C=O group
α,β-Unsaturated Aldehydes Soft Soft (e.g., Cysteine thiolates) C=C conjugated with C=O

| α-Ketoaldehydes | Soft | Soft (e.g., Cysteine thiolates) | Vicinal C=O groups |

Molecular Dynamics Simulations to Explore Conformational Space and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.comyoutube.com By solving Newton's equations of motion for a system, MD simulations generate a trajectory that reveals the time evolution of molecular conformations and intermolecular interactions. youtube.com

For α-ketoaldehydes, MD simulations can explore the molecule's conformational landscape, identifying low-energy structures and the flexibility of different parts of the molecule. This is particularly important when studying their interactions with large biological macromolecules like proteins or peptides. researchgate.netresearchgate.net

In the context of enzyme-substrate interactions, MD simulations can provide insights into how an aldehyde binds within an active site. For example, simulations of aldehyde dehydrogenase enzymes have shown that mutations can lead to a significant gain in flexibility at the cofactor binding site, which can be correlated with changes in enzyme activity. nih.gov Furthermore, MD simulations have been used to corroborate findings from other techniques, such as establishing that hydrophobic interactions are the primary driving force for the binding of certain aldehydes to myofibrillar proteins and contribute to the stability of the resulting complex. researchgate.net

Modeling of Molecular Interactions with Specific Chemical Reactive Sites

To understand how α-ketoaldehydes interact with specific biological targets, researchers use molecular modeling techniques like molecular docking. Docking algorithms predict the preferred orientation of one molecule (the ligand, e.g., an α-ketoaldehyde) when bound to a second molecule (the receptor, e.g., an enzyme's active site) to form a stable complex. nih.gov

This approach is crucial for studying enzymes that metabolize aldehydes, such as aldehyde dehydrogenase (ALDH). nih.govresearchgate.net By docking aldehyde-like substrates into a model of the enzyme's active site, researchers can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other stabilizing contacts with the ligand. researchgate.net This information helps to elucidate the basis of substrate specificity and catalytic mechanism.

For instance, computer modeling of ALDH1L1, an enzyme that processes folate derivatives, was used to define the positions of a flexible prosthetic group within two catalytic domains and to predict the interfaces between the domains. nih.gov These models suggested a high degree of flexibility within the full enzyme, which is critical for its function. nih.gov Such studies provide a structural basis for understanding how substrates are recognized and transformed at the molecular level.

In Silico Design Principles for Novel α-Ketoaldehyde-Based Structures

The insights gained from computational studies are instrumental in the in silico design of novel molecules based on the α-ketoaldehyde scaffold. By combining knowledge of electronic structure, reactivity, and molecular interactions, chemists can rationally design new compounds with desired properties, such as enhanced biological activity or specific reactivity.

One key principle is designing molecules that mimic the physiological substrate of a target enzyme to achieve high binding affinity. mdpi.com This structure-based design approach relies on computational docking and MD simulations to predict how a novel α-ketoaldehyde derivative will fit into a target's active site and to optimize its interactions. mdpi.com

This strategy has been used to develop selective inhibitors for specific enzymes. For example, a library of benzyloxybenzaldehyde derivatives was designed based on their resemblance to the natural substrate of aldehyde dehydrogenase, aiming to create potent and selective inhibitors. mdpi.com Computational studies, including molecular docking and dynamic simulations, are used to support these designs by predicting binding modes and stability, helping to prioritize which novel structures should be synthesized and tested. mdpi.com This iterative cycle of in silico design, chemical synthesis, and experimental evaluation accelerates the discovery of new functional molecules.

Research Applications of 2 2,6 Dimethylphenyl 2 Oxoacetaldehyde and α Ketoaldehydes in Organic Synthesis

Role as Versatile Synthetic Intermediates and Building Blocks

α-Ketoaldehydes, including structures like 2-(2,6-Dimethylphenyl)-2-oxoacetaldehyde, are recognized as versatile synthetic intermediates due to the presence of two adjacent and reactive carbonyl groups. This arrangement allows for a wide range of chemical transformations, enabling the introduction of complex functionalities into molecules. Their utility as building blocks stems from their ability to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.

The dual reactivity of the ketone and aldehyde functionalities allows for selective transformations, providing access to a variety of molecular scaffolds. For instance, the aldehyde group can undergo nucleophilic addition, condensation, and oxidation reactions, while the ketone group can be targeted for similar transformations under different reaction conditions. This differential reactivity is a key aspect of their versatility in multistep organic synthesis.

Furthermore, α-ketoaldehydes are involved in fundamental biological processes such as protein glycation, highlighting their inherent reactivity with biological nucleophiles. researchgate.netnih.gov This reactivity has been harnessed in biomedical applications, for example, in peptide stapling to enhance the biological activities of peptides. researchgate.netnih.govresearchgate.net

Synthesis of Complex Organic Architectures

The unique reactivity of α-ketoaldehydes makes them powerful tools for the synthesis of complex organic architectures. Their ability to act as precursors to other important functional groups and to participate in cyclization reactions is central to their application in this area. For example, they are key starting materials for the synthesis of α-ketoamides, which are important structural motifs in many biologically active molecules. acs.org The direct oxidative amidation of α-ketoaldehydes is a common strategy to access these complex amides. acs.org

Moreover, the development of catalytic methods for the enantioselective synthesis of α-quaternary ketones and aldehydes further expands their utility in constructing chiral centers within complex molecules. unc.edu These methods allow for the preparation of a variety of substituted ketone and aldehyde products with high enantiomeric ratios. unc.edu The versatility of α-ketoaldehydes as building blocks is also demonstrated in their use for the synthesis of natural products and their analogues. rsc.org

A summary of representative transformations involving α-ketoaldehydes in the synthesis of complex molecules is presented in the table below.

TransformationReactant(s)Product TypeSignificance
Oxidative Amidationα-Ketoaldehyde, Amineα-KetoamideAccess to biologically active motifs
Peptide Staplingα-Ketoaldehyde, Peptide with two amino groupsStapled PeptideEnhanced biological activity and stability
Enantioselective AlkylationAldehyde, Olefinα-Alkyl AldehydeConstruction of chiral centers

Precursors for Diverse Heterocyclic Systems (e.g., Furans, Pyrroles, Pyrazoles, Isoxazoles, Azoles, Azines)

One of the most significant applications of α-ketoaldehydes and their derivatives in organic synthesis is as precursors for a wide array of heterocyclic compounds. The dicarbonyl functionality provides an ideal electrophilic scaffold for reactions with various nucleophiles, leading to the formation of five- and six-membered rings.

Furans: The synthesis of furans can be achieved through various methods, including the Paal-Knorr furan (B31954) synthesis, which involves the dehydration of 1,4-dicarbonyl compounds. While not a direct reaction of α-ketoaldehydes, they can be readily converted to the necessary 1,4-dicarbonyl precursors.

Pyrroles: Pyrrole (B145914) synthesis often involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia, known as the Paal-Knorr pyrrole synthesis. α-Ketoaldehydes can be utilized to generate the required 1,4-dicarbonyl intermediate. Other methods, such as the Hantzsch pyrrole synthesis, utilize α-haloketones, which are structurally related to α-ketoaldehydes.

Pyrazoles: Pyrazoles are commonly synthesized via the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). α,β-Unsaturated aldehydes and ketones, which can be derived from α-ketoaldehydes, are also key starting materials for pyrazole (B372694) synthesis.

Isoxazoles: The synthesis of isoxazoles often involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine. Similar to pyrazole synthesis, α,β-unsaturated carbonyl compounds derived from α-ketoaldehydes can be employed.

Azoles and Azines: The term "azole" encompasses a broad range of five-membered heterocyclic compounds containing at least one nitrogen atom. The synthesis of various azole derivatives can be achieved using α-ketoaldehydes as starting materials, leveraging their reactivity towards different dinucleophiles. Similarly, azines, which are six-membered aromatic heterocycles containing one or more nitrogen atoms, can be synthesized through condensation reactions involving dicarbonyl compounds.

The following table summarizes the general synthetic strategies for these heterocyclic systems starting from or involving α-ketoaldehyde-related structures.

HeterocycleGeneral Precursor(s)Key Reaction Type
Furan1,4-Dicarbonyl compoundDehydration/Cyclization
Pyrrole1,4-Dicarbonyl compound, Amine/AmmoniaCondensation/Cyclization
Pyrazole1,3-Dicarbonyl compound, HydrazineCondensation/Cyclization
Isoxazole1,3-Dicarbonyl compound, HydroxylamineCondensation/Cyclization
AzolesDicarbonyl compound, DinucleophileCondensation/Cyclization
AzinesDicarbonyl compound, DiamineCondensation/Cyclization

Utilization in Specialty Chemical and Material Production (e.g., polymers, coatings)

The high reactivity of aldehydes makes them valuable in polymer chemistry, where they can be used as monomers, cross-linking agents, and for functionalization of polymers. numberanalytics.com Aldehydes can undergo polymerization to form polyacetals and can be incorporated into polymers like polyurethanes and polyesters to impart specific properties. numberanalytics.comnumberanalytics.com The presence of aldehyde groups in a polymer backbone allows for post-polymerization modifications, enabling the tailoring of material properties for specific applications.

While the direct use of this compound in polymer production is not widely documented, the principles of aldehyde chemistry in polymers are applicable. The aldehyde functionality can be used to form cross-links, which can enhance the mechanical strength and thermal stability of polymeric materials. numberanalytics.com This is particularly relevant in the formulation of coatings and adhesives where durability and performance are critical.

Furthermore, aldehydes are used in the synthesis of hydrogels and other biomedical materials. numberanalytics.com Their ability to react with various functional groups under mild conditions makes them suitable for creating biocompatible materials for applications such as tissue engineering. numberanalytics.com

Development of New Catalytic Systems and Reagents

α-Ketoaldehydes and related carbonyl compounds play a role in the development of new catalytic systems and reagents. Their electrophilic nature allows them to act as substrates in a variety of catalyzed reactions. For instance, the development of copper-catalyzed methods for the synthesis of α-ketoaldehydes from α-hydroxy ketones highlights the interplay between these compounds and transition metal catalysts. rsc.org

Aldehydes themselves can act as organocatalysts in certain transformations. nih.gov They can participate in catalytic cycles, for example, in hydroamination and hydration reactions. nih.gov The development of enantioselective catalytic methods for reactions involving aldehydes, such as α-alkylation, demonstrates the ongoing research into harnessing their reactivity in a controlled and selective manner. princeton.edu

Moreover, the reactivity of α-ketoaldehydes is being explored in the context of developing novel reagents for bioconjugation and chemical biology. Their ability to react selectively with specific amino acid residues in proteins opens up possibilities for creating new tools for studying biological systems. researchgate.netnih.gov

Future Research Directions in α Ketoaldehyde Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign methods for the synthesis of α-ketoaldehydes like 2-(2,6-dimethylphenyl)-2-oxoacetaldehyde is a primary area for future research. A common and effective method for preparing aryl glyoxals is the oxidation of the α-methylene group of the corresponding acetophenone. researchgate.netnumberanalytics.com For this compound, this would involve the oxidation of 2',6'-dimethylacetophenone.

Established and Potential Synthetic Routes:

PrecursorReagent/CatalystMethodSustainability Aspect
2',6'-DimethylacetophenoneSelenium Dioxide (SeO₂)Riley OxidationTraditional method, but SeO₂ is toxic. researchgate.netwikipedia.org Future work could focus on catalytic systems.
2',6'-DimethylacetophenoneNitric Acid / SeO₂ (catalytic)Catalytic Redox CycleReduces stoichiometric use of toxic selenium, making the process more sustainable. researchgate.net
α-Hydroxy KetonesCu(I) Catalyst / OxygenAerobic OxidationUses molecular oxygen as the terminal oxidant, with water as the only byproduct, representing a green chemistry approach. rsc.org
Sulfoxonium YlidesOxoneTwo-Phase OxidationA newer, green route that utilizes readily available starting materials and simplifies product isolation through a biphasic system. chemrxiv.org

Future research will likely focus on replacing stoichiometric heavy-metal oxidants with catalytic systems that utilize green oxidants like molecular oxygen or hydrogen peroxide. researchgate.netacsgcipr.org Biocatalytic methods, using enzymes such as α-ketoglutarate dependent enzymes, also present a promising avenue for highly selective and sustainable synthesis under mild conditions. zhaw.ch The development of flow chemistry processes for these oxidations could further enhance safety and efficiency. americanpharmaceuticalreview.com

Development of Highly Enantioselective and Diastereoselective Transformations

The two carbonyl groups of α-ketoaldehydes offer multiple sites for nucleophilic attack. A key challenge and area of opportunity is the development of catalytic methods that can control the stereochemical outcome of these reactions, yielding chiral molecules with high enantiomeric and diastereomeric purity. youtube.com While research specific to this compound is limited, principles from related aldehyde and ketone chemistry can be applied.

Future research should target the following transformations:

Asymmetric Aldol (B89426) and Henry (Nitroaldol) Reactions: The aldehyde functionality is a prime target for these classic C-C bond-forming reactions. The use of chiral organocatalysts or metal complexes could enable the synthesis of highly functionalized, chiral products. Research on α-ketoesters has shown that cinchona alkaloids can catalyze asymmetric Henry reactions with high efficiency. nih.gov

Enantioselective Allylations and Alkylations: The direct, enantioselective α-alkylation of aldehydes is a challenging but valuable transformation. princeton.edu Synergistic catalytic systems, combining photoredox, enamine, and hydrogen-atom transfer (HAT) catalysis, have shown success with simple aldehydes and could be adapted for α-ketoaldehydes. princeton.edu Similarly, nickel-catalyzed stereoselective α-allylation of ketones demonstrates a pathway for creating adjacent quaternary and tertiary stereocenters, a strategy that could be explored for the ketone moiety of the target compound. nih.gov

Stereoselective Mannich Reactions: The catalytic enantioselective addition of carbon-based nucleophiles to ketoimines (derived from α-ketoesters) provides direct access to N-substituted quaternary carbons. nih.gov Adapting these methods to imines derived from this compound could yield valuable chiral α-amino carbonyl compounds.

The steric bulk of the 2,6-dimethylphenyl group will likely play a crucial role in directing the stereochemical outcome of these reactions, potentially enhancing the selectivity of appropriately designed chiral catalysts.

Advanced Mechanistic Elucidation of Complex Reaction Systems

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For a molecule like this compound, several mechanistic questions arise, particularly concerning the influence of the sterically hindered aryl group and the interplay between the two carbonyl functionalities.

Key areas for mechanistic investigation include:

Mechanism of Oxidation: While the Riley oxidation mechanism involving selenium dioxide is generally understood to proceed through an enol tautomer, detailed kinetic and computational studies on sterically hindered substrates like 2',6'-dimethylacetophenone are lacking. wikipedia.orgechemi.com Such studies could clarify the rate-limiting steps and the factors governing chemoselectivity.

Stereochemical Models: For the enantioselective reactions discussed in section 7.2, detailed mechanistic studies are needed to understand the origin of stereoselectivity. This involves identifying the key catalyst-substrate interactions and transition states, often through a combination of kinetic experiments, non-linear effect studies, and computational modeling (e.g., Density Functional Theory).

Condensation and Rearrangement Pathways: Reactions of glyoxals with amides and amines can lead to complex condensation products, sometimes involving unexpected rearrangements like a 1,2-hydride shift. nih.govresearchgate.netmdpi.com A thorough mechanistic investigation of the reaction of this compound with various nucleophiles would be essential to predict and control the formation of desired products, such as heterocycles.

The application of in-situ spectroscopic techniques (discussed in 7.5) will be instrumental in these mechanistic studies, allowing for the detection of transient intermediates. numberanalytics.comyoutube.com

Design and Synthesis of Tailored α-Ketoaldehyde Derivatives for Specific Chemical Targets

Aryl glyoxals are valuable building blocks for the synthesis of more complex molecules, particularly heterocycles, which form the core of many pharmaceuticals and functional materials. nih.gov The unique electronic and steric properties of the 2,6-dimethylphenyl group can be leveraged to create novel derivatives.

Future research in this area could focus on:

Multicomponent Reactions (MCRs): Aryl glyoxals are excellent substrates for MCRs, enabling the rapid construction of molecular complexity from simple precursors. nih.gov For example, a three-component reaction between an aryl glyoxal, an amine, and a terminal alkyne can yield highly substituted furans. nih.gov Exploring the reactivity of this compound in these and other MCRs could lead to libraries of novel compounds for biological screening.

Synthesis of Fused Heterocycles: The dual carbonyl functionality allows for condensation reactions with a variety of binucleophiles to form fused ring systems. The reaction with o-phenylenediamines, for instance, is a standard route to quinoxalines. The steric hindrance of the 2,6-dimethylphenyl group might influence the regioselectivity and reaction rates of these cyclization reactions.

Photochemical Cycloadditions: α-Diketones are known to participate in various photocycloaddition reactions, including [2+2], [4+2], and [4+4] cycloadditions with alkenes and other unsaturated systems. nih.gov Investigating the photochemical reactivity of this compound could open pathways to novel, sterically congested polycyclic architectures.

By systematically varying the reaction partners and conditions, a wide array of tailored derivatives can be synthesized for applications in materials science and medicinal chemistry.

Integration of Advanced Analytical Methodologies for Real-Time Reaction Monitoring

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. mt.com Integrating PAT into the study of α-ketoaldehyde chemistry can accelerate process development, deepen mechanistic understanding, and ensure process safety and reproducibility. researchgate.netamericanpharmaceuticalreview.com

Future research will benefit from the application of the following real-time monitoring techniques:

In-situ Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR), Raman, and UV-Vis spectroscopy allow for the continuous monitoring of the concentrations of reactants, intermediates, and products directly in the reaction vessel. americanpharmaceuticalreview.comacs.orgyoutube.com This provides rich kinetic data that is essential for mechanistic elucidation and process optimization. youtube.comresearchgate.net

Online Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC): These techniques can be coupled to a reaction via automated sampling systems to provide detailed information on reaction progress, impurity formation, and product identity. americanpharmaceuticalreview.com

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to monitor reactions in real-time, helping to identify transient intermediates and elucidate complex reaction networks. researchgate.net

By combining these advanced analytical tools, researchers can create data-rich experimental workflows. This approach allows for more efficient optimization of reaction conditions (e.g., temperature, catalyst loading, reactant concentration) and provides the robust data needed for detailed kinetic and mechanistic modeling. researchgate.netmt.com

Q & A

Q. What are the primary synthetic routes for 2-(2,6-Dimethylphenyl)-2-oxoacetaldehyde, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation of 2,6-dimethylbenzene derivatives. A key step involves reacting 2,6-dimethylacetophenone with a halogenating agent (e.g., Br₂ in acetic acid) followed by hydrolysis to yield the oxoacetaldehyde moiety. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures). Purity (>95%) is confirmed by HPLC (C18 column, 70:30 acetonitrile/water mobile phase) and melting point analysis .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks using deuterated chloroform (CDCl₃). The aldehyde proton appears at δ 9.8–10.2 ppm, while aromatic protons from the 2,6-dimethylphenyl group resonate at δ 6.7–7.2 ppm.
  • IR Spectroscopy : Confirm the carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and aldehyde C-H stretch at ~2800–2900 cm⁻¹.
  • Mass Spectrometry (MS) : Use EI-MS to observe the molecular ion peak (m/z ~190–200) and fragmentation patterns for structural validation .

Q. How can researchers mitigate instability of the aldehyde group during storage?

  • Methodological Answer : Store the compound under inert gas (argon) at −20°C in amber vials to prevent oxidation. Stabilize solutions with 1% (v/v) acetic acid or use derivatization (e.g., conversion to hydrazones) for long-term storage. Regularly monitor degradation via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How do electronic effects of the 2,6-dimethylphenyl group influence reactivity in nucleophilic substitutions?

  • Methodological Answer : The steric hindrance from the ortho-methyl groups reduces electrophilicity at the carbonyl carbon, slowing nucleophilic attacks. Kinetic studies (UV-Vis monitoring at 300 nm) show that electron-withdrawing substituents (e.g., Cl) on the phenyl ring increase reactivity by 30–40%, while electron-donating groups (e.g., OCH₃) decrease it. Computational modeling (DFT at B3LYP/6-31G*) supports these trends by analyzing LUMO energy levels .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

  • Methodological Answer : Discrepancies in unit cell parameters or thermal motion artifacts often arise from twinning or absorption effects. Use SHELXL for refinement with the "TWIN" and "BASF" commands to model twinning. Apply empirical absorption corrections (e.g., spherical harmonics in SADABS) to address anisotropic effects. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .

Q. How can the compound serve as a precursor for bioactive heterocycles?

  • Methodological Answer : React with urea/thiourea in refluxing ethanol (12 h) to form pyrimidine derivatives (e.g., 2-(2,6-dimethylphenyl)-4-hydroxy-pyrimidine). Biological testing (MIC assays against E. coli) shows enhanced antimicrobial activity (MIC ~25 µg/mL) compared to the parent compound. Mechanistic studies (docking simulations with DNA gyrase) suggest binding at the ATPase domain .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.